2-(Benzylamino)-6,7-dimethyl-3-phenylnaphthalene-1,4-dione
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Overview
Description
2-(Benzylamino)-6,7-dimethyl-3-phenylnaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by its unique structure, which includes a benzylamino group, two methyl groups, and a phenyl group attached to a naphthalene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-6,7-dimethyl-3-phenylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the chemo-selective reaction of 2,3-dichloro-1,4-naphthoquinone with benzylamine . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-6,7-dimethyl-3-phenylnaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas, nickel, rhodium.
Substitution: Sodium methoxide, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .
Scientific Research Applications
2-(Benzylamino)-6,7-dimethyl-3-phenylnaphthalene-1,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-6,7-dimethyl-3-phenylnaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells . Additionally, it may inhibit specific enzymes or proteins involved in cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Benzylamino)-6,7-dimethyl-3-phenylnaphthalene-1,4-dione is unique due to its specific substitution pattern on the naphthoquinone core. The presence of both benzylamino and phenyl groups, along with the dimethyl substitution, imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C25H21NO2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(benzylamino)-6,7-dimethyl-3-phenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C25H21NO2/c1-16-13-20-21(14-17(16)2)25(28)23(26-15-18-9-5-3-6-10-18)22(24(20)27)19-11-7-4-8-12-19/h3-14,26H,15H2,1-2H3 |
InChI Key |
PKSHECLXAUOVSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)C(=C(C2=O)C3=CC=CC=C3)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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